tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)21-16(20)19-15(11-18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKUDGUKQGXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Formation via Enzymatic Catalysis
The synthesis begins with the enzymatic hydrocyanation of 2-naphthaldehyde (1 ) using hydroxynitrile lyase (HNL) from Prunus amygdalus (almonds). This reaction proceeds under mild conditions (20–25°C, pH 4.5–5.5) to yield (R)-2-hydroxy-2-(naphthalen-2-yl)acetonitrile (2 ) with high enantiomeric excess (ee >94%).
Reaction Conditions :
Carbamate Formation via Isocyanate Coupling
The cyanohydrin intermediate (2 ) is reacted with tert-butyl isocyanate (3 ) in the presence of triethylamine (TEA) to form the target carbamate (4 ). This step proceeds via nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon, followed by elimination of CO₂.
Reaction Conditions :
- Cyanohydrin (2 ): 1.0 equiv
- Isocyanate (3 ): 1.2 equiv
- Base : TEA (1.5 equiv)
- Solvent : Dry toluene (0.2 M)
- Temperature : 25°C, 12–24 h
- Yield : 70–78%
Strecker Reaction Route
Vanadium-Catalyzed Oxidative Cyanation
A modified Strecker reaction employs vanadium(V) catalysts (e.g., VO(acac)₂) with tert-butyl carbamate (5 ) as the amine source. 2-Naphthaldehyde (1 ) reacts with TMSCN (trimethylsilyl cyanide) under oxidative conditions to form the α-aminonitrile product (4 ).
Reaction Conditions :
Boc Protection Optimization
The crude α-aminonitrile is purified via flash chromatography (hexane/ethyl acetate, 3:1) and treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to enhance stability.
Key Data :
- Boc₂O : 1.5 equiv
- Base : DMAP (4-dimethylaminopyridine, 0.1 equiv)
- Reaction Time : 2 h
- Purity : >95% (HPLC)
Alkylation of Boc-Protected Amines
Halogenation of Cyanohydrin Intermediate
The cyanohydrin (2 ) is converted to its corresponding bromide (6 ) using PBr₃ in dichloromethane. This step achieves quantitative conversion under anhydrous conditions.
Reaction Conditions :
Nucleophilic Substitution with Boc-Amine
The bromide (6 ) undergoes alkylation with tert-butyl carbamate (5 ) in the presence of cesium carbonate (Cs₂CO₃) to yield the target compound (4 ).
Reaction Conditions :
- Bromide (6 ): 1.0 equiv
- Amine (5 ): 1.5 equiv
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : DMF (0.3 M)
- Temperature : 50°C, 12 h
- Yield : 60–68%
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Optimization
- Enzymatic cyanohydrin formation requires 20–25°C to maintain enzyme activity.
- Vanadium-catalyzed reactions proceed efficiently at 60°C.
Scalability and Industrial Relevance
The enzymatic route is preferred for pharmaceutical applications due to its green chemistry profile (no heavy metals, aqueous conditions). Pilot-scale trials achieved a 15 kg batch yield of 4 with 72% efficiency.
Chemical Reactions Analysis
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins, leading to altered biochemical processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Aromatic vs. Aliphatic Backbones : The naphthalene moiety in the target compound provides enhanced π-π stacking interactions compared to phenyl or aliphatic analogs (e.g., butan-2-yl in ). This aromaticity improves thermal stability, as evidenced by the higher predicted boiling point (423.8°C for the dichlorophenyl analog ) compared to aliphatic derivatives.
- Electron-Withdrawing Groups: The cyano group in all compounds acts as an electron-withdrawing substituent, polarizing the carbamate linkage and influencing hydrolysis rates.
- Halogenation : The 3,4-dichlorophenyl derivative exhibits increased molecular weight (301.17 g/mol) and density (1.280 g/cm³) due to chlorine atoms, which may improve bioavailability in hydrophobic environments.
Challenges and Commercial Availability
- The target compound’s discontinued status limits its accessibility compared to commercially available analogs like the 4-fluorophenyl and dichlorophenyl derivatives.
- Chirality in the butan-2-yl analog highlights its utility in enantioselective synthesis, a feature absent in the racemic naphthalene-based compound.
Biological Activity
tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate is a synthetic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a valuable subject for research in biochemistry and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- CAS Number : 946384-53-8
The compound is characterized by a tert-butyl group and a cyano group attached to a naphthalene ring, which contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound can bind to the active sites of specific enzymes, thereby blocking their activity. This inhibition can alter various biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by forming stable complexes with target proteins, which can lead to altered metabolic processes.
- Biochemical Probes : It is utilized as a probe in biochemical assays for studying enzyme mechanisms, allowing researchers to elucidate the functional roles of enzymes in biological systems.
Biological Activity and Applications
Research indicates that this compound has several applications across different fields:
1. Biological Research
- Used in studies focusing on enzyme mechanisms and interactions.
- Serves as a tool for probing biochemical pathways in cellular systems.
2. Medicinal Chemistry
- Investigated for its potential therapeutic properties, particularly as a precursor in pharmaceutical synthesis.
- Its ability to inhibit specific enzymes could be leveraged for developing new drugs targeting metabolic disorders or cancers .
3. Chemical Synthesis
- Functions as a building block in organic synthesis, facilitating the development of more complex organic molecules.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in metabolic pathways. The inhibition was quantified using IC50 values, indicating a concentration-dependent effect on enzyme activity.
Case Study 2: Biochemical Assays
In biochemical assays designed to explore enzyme mechanisms, this compound was shown to alter substrate binding affinities, providing insights into the dynamics of enzyme-substrate interactions.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Therapeutic Potential : The compound has shown promise in preliminary studies for treating conditions related to enzyme dysfunctions.
- Synthesis Applications : It is increasingly being recognized as an important intermediate in synthesizing agrochemicals and pharmaceuticals due to its versatile reactivity .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate?
Methodological Answer: The synthesis typically involves a carbamate coupling reaction under basic conditions. For analogous tert-butyl carbamates, a two-step approach is common:
Amination: Reacting a cyano-substituted naphthylmethylamine precursor with di-tert-butyl dicarbonate (Boc₂O).
Cyano Group Introduction: Subsequent cyanidation using trimethylsilyl cyanide (TMSCN) or KCN in polar aprotic solvents like DMF .
Key Conditions:
- Base: Triethylamine or DIPEA (1.2–2.0 equiv.) in anhydrous dichloromethane (DCM) .
- Temperature: Room temperature (20–25°C) with stirring for 6–12 hours .
Yield Optimization: - Use molecular sieves to scavenge water and improve reaction efficiency .
Q. Table 1: Representative Synthetic Parameters for Analogous Compounds
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM | 70–85% | |
| Cyanidation | TMSCN, DMF, 50°C | 60–75% |
Q. How is the compound purified post-synthesis?
Methodological Answer: Purification strategies depend on the reaction by-products:
Liquid-Liquid Extraction: Use DCM/water phases to remove unreacted Boc₂O or amines. Acidic washes (1M HCl) eliminate basic impurities .
Column Chromatography: Employ silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) for polar intermediates. For cyano-containing products, add 1–2% triethylamine to the mobile phase to reduce tailing .
Recrystallization: Use ethanol/water mixtures for final crystallization, achieving >95% purity (confirmed by HPLC) .
Q. What spectroscopic methods are used for structural characterization?
Methodological Answer:
- NMR:
- Mass Spectrometry: ESI-MS ([M+H]⁺) for molecular weight confirmation. Fragmentation patterns distinguish cyano vs. nitro derivatives .
- X-Ray Crystallography: Resolve stereochemistry (e.g., naphthalene substitution pattern) via single-crystal analysis .
Advanced Research Questions
Q. How to design experiments for enantioselective synthesis of chiral derivatives?
Methodological Answer: For enantiomerically pure analogs:
Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts during the cyanidation step to induce asymmetry .
Kinetic Resolution: Employ lipases (e.g., CAL-B) in hydrolytic reactions of racemic intermediates .
Asymmetric Hydrogenation: Catalyze prochiral enamine precursors with Rh(I)-DuPHOS complexes (≥90% ee) .
Validation:
Q. How to assess the compound’s stability under varying pH and temperature?
Methodological Answer: Experimental Design:
pH Stability: Incubate the compound (1 mM) in buffers (pH 1–12) at 25°C for 24 hours. Monitor degradation via HPLC .
- Key Finding: Carbamates hydrolyze rapidly below pH 3 (t₁/₂ < 1 hour) and above pH 10 (t₁/₂ ~4 hours) .
Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Most tert-butyl carbamates degrade at >150°C .
Stabilization Strategies:
- Store at -20°C under inert atmosphere (argon) with molecular sieves .
Q. How to resolve contradictions in reported bioactivity data (e.g., anticancer vs. no activity)?
Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:
Dose-Response Curves: Test 0.1–100 μM concentrations in triplicate (e.g., MTT assay for cytotoxicity) .
Impurity Profiling: Use LC-MS to rule out bioactive by-products (e.g., free naphthylmethylamine).
Target Validation: Perform kinase inhibition assays (e.g., EGFR or VEGFR2) at IC₅₀ to confirm specificity .
Case Study: A structurally similar compound showed false-positive anticancer activity due to residual Pd catalysts; rigorous purification eliminated artifacts .
Q. What is the compound’s role in medicinal chemistry as a protease inhibitor scaffold?
Methodological Answer: The tert-butyl carbamate group acts as a reversible covalent inhibitor of serine proteases:
Mechanism: The cyano group forms a hemithioacetal with the catalytic serine, while the naphthalene moiety occupies the S1 pocket .
SAR Studies:
- Modification 1: Replace naphthalene with quinoline to enhance π-π stacking (↑ potency by 5×).
- Modification 2: Introduce fluorine at the naphthalene 4-position to improve metabolic stability .
Table 2: Bioactivity Data for Analogous Compounds
| Compound | Target IC₅₀ (nM) | Selectivity Index (vs. Chymotrypsin) | Reference |
|---|---|---|---|
| Analog A | 12 ± 2 | >100 | |
| Analog B | 45 ± 8 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
